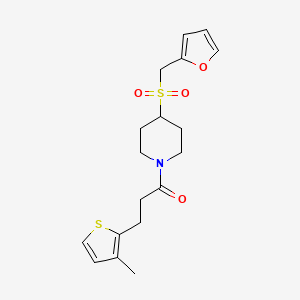![molecular formula C22H21NO4 B2660040 4-(9H-Fluoren-9-ylmethoxycarbonyl)-4-azaspiro[2.4]heptane-7-carboxylic acid CAS No. 2305255-59-6](/img/structure/B2660040.png)
4-(9H-Fluoren-9-ylmethoxycarbonyl)-4-azaspiro[2.4]heptane-7-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(9H-Fluoren-9-ylmethoxycarbonyl)-4-azaspiro[24]heptane-7-carboxylic acid is a complex organic compound that features a spirocyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(9H-Fluoren-9-ylmethoxycarbonyl)-4-azaspiro[2.4]heptane-7-carboxylic acid typically involves multiple steps. One common method includes the protection of the amine group with a fluorenylmethoxycarbonyl (Fmoc) group, followed by the formation of the spirocyclic structure through a series of cyclization reactions. The reaction conditions often involve the use of organic solvents such as dichloromethane and bases like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers, which allow for precise control over reaction conditions and the efficient production of the compound in high yields .
Análisis De Reacciones Químicas
Types of Reactions
4-(9H-Fluoren-9-ylmethoxycarbonyl)-4-azaspiro[2.4]heptane-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
4-(9H-Fluoren-9-ylmethoxycarbonyl)-4-azaspiro[2.4]heptane-7-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Mecanismo De Acción
The mechanism of action of 4-(9H-Fluoren-9-ylmethoxycarbonyl)-4-azaspiro[2.4]heptane-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other spirocyclic molecules and fluorenylmethoxycarbonyl-protected amino acids. Examples include:
- 4-(9H-Fluoren-9-ylmethoxycarbonyl)-4-azaspiro[2.4]heptane-7-carboxamide
- 4-(9H-Fluoren-9-ylmethoxycarbonyl)-4-azaspiro[2.4]heptane-7-methanol .
Uniqueness
What sets 4-(9H-Fluoren-9-ylmethoxycarbonyl)-4-azaspiro[2.4]heptane-7-carboxylic acid apart is its unique spirocyclic structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Propiedades
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonyl)-4-azaspiro[2.4]heptane-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4/c24-20(25)19-9-12-23(22(19)10-11-22)21(26)27-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18-19H,9-13H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIPULBIZPQSYAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2(C1C(=O)O)CC2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-Cyano-3-methylbutan-2-yl)-2-[(2-phenylcyclopentyl)amino]acetamide](/img/structure/B2659957.png)
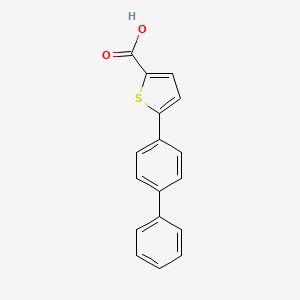
![N4-(4-ethoxyphenyl)-1-phenyl-N6-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2659962.png)
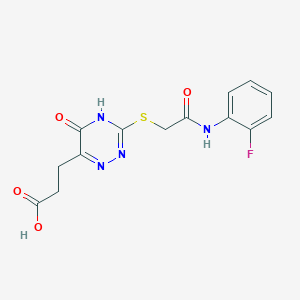
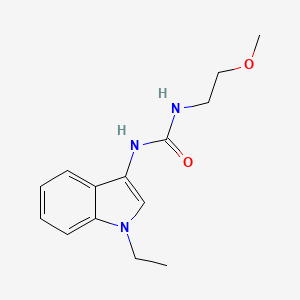
![7-methyl-4-oxo-N-(3-phenylpropyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2659967.png)
![N-(1-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoyl}piperidin-4-yl)benzenesulfonamide](/img/structure/B2659968.png)
![2-({5-[2-(4-fluorophenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2659969.png)
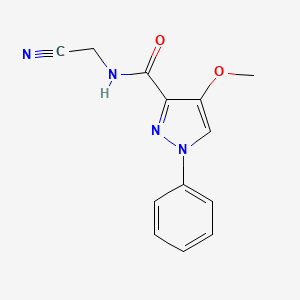
![2,2-Difluorobenzo[d][1,3]dioxole-5-sulfonamide](/img/structure/B2659973.png)
![methyl 10-(3,4-dimethoxyphenyl)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-4-carboxylate](/img/structure/B2659974.png)
![1-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-3-{3-[(2,4-dichlorophenyl)methoxy]thiophen-2-yl}urea](/img/structure/B2659975.png)
![2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2659978.png)
